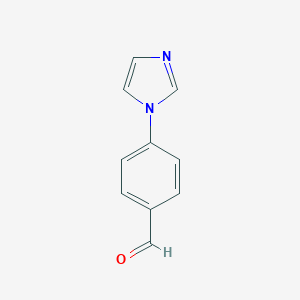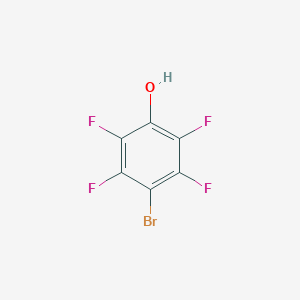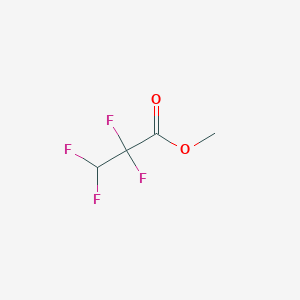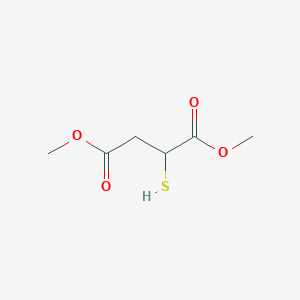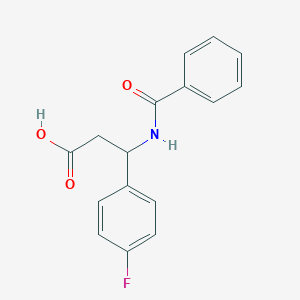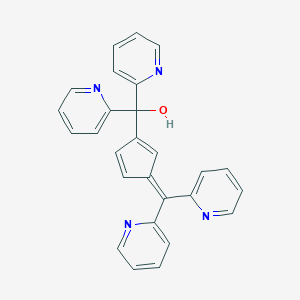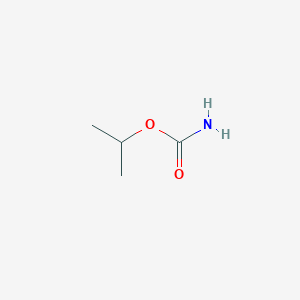
异丙基氨基甲酸酯
描述
Isopropyl carbamate is a carbamate ester . Carbamates are chemically similar to, but more reactive than amides. Like amides, they form polymers such as polyurethane resins .
Synthesis Analysis
Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A variety of methods have been developed for the synthesis of carbamates, including the use of carbonylimidazolide in water with a nucleophile . Another method involves the thermal decomposition of carbamates .Molecular Structure Analysis
The molecular formula of Isopropyl carbamate is C4H9NO2 . The average mass is 103.12 . More detailed structural information can be found in the references .Chemical Reactions Analysis
Carbamates, including Isopropyl carbamate, are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
Isopropyl carbamate is insoluble in water . Its specific gravity is 1.18 at 86°F . More detailed physical and chemical properties can be found in the references .科学研究应用
Synthesis of Isocyanates
Isopropyl carbamate can be used in the synthesis of isocyanates through thermal decomposition . Isocyanates are in high demand in the chemical industry as they are used as raw materials in polyurethane production . Polyurethanes are used in many industries, including construction, automotive parts manufacturing, insulation materials, paints, varnishes, adhesives, and fillers for upholstered furniture .
Liquid-Phase Methods for Isocyanate Synthesis
To lower the process temperature and reduce undesirable side reactions, liquid-phase methods for the isocyanate synthesis by the thermal decomposition of carbamates were developed . This method provides an optimal process in the liquid phase .
Modeling of Isocyanate Synthesis
Mathematical and computer models can be used to solve the main problems in the study of isocyanate synthesis by the thermal decomposition of carbamates . These models can be used in the design of the equipment for isocyanate synthesis .
Synthesis of Five-Membered Cyclic Carbonates and Carbamates
Isopropyl carbamate can be used in the synthesis of five-membered cyclic carbonates and carbamates . These compounds have found a wide range of applications in drug design, medicinal chemistry, material science, and the polymer industry .
Pharmaceuticals
Cyclic carbamates, including Isopropyl carbamate, are stable and prone to metabolic hydrolysis . Thus, they have become a subject of increased research for pharmaceuticals .
Separation of Sulfide Ores
Flotation collector O-isopropyl N-ethylthionocarbamate (IPETC) is widely used for the separation of sulfide ores . Its removal from water by several oxidation processes has been studied .
安全和危害
Inhalation of Isopropyl carbamate may be harmful. Contact may cause burns to skin and eyes. Inhalation of dust may have a damaging effect on the lungs . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and do not breathe dust .
作用机制
Target of Action
Isopropyl carbamate, like other carbamates, is a derivative of carbamic acid . Carbamates are known to interact with various targets, including enzymes and receptors . They can modulate inter- and intramolecular interactions with these targets . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Mode of Action
Carbamates in general are known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can affect the interaction of the compound with its targets.
Biochemical Pathways
Carbamates, including isopropyl carbamate, can affect various biochemical pathways. For instance, they can influence the equilibrium of carbamate anions with ammonium cations and carbonate or bicarbonate anions . This can have downstream effects on various biochemical processes.
Pharmacokinetics
Carbamates, such as isopropyl carbamate, are known for their chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
Carbamates in general can have various effects depending on their specific targets and the nature of their interaction with these targets .
Action Environment
Environmental conditions can significantly influence the action, efficacy, and stability of carbamates . For instance, the herbicidal effectiveness of isopropyl N-phenyl carbamate, a related compound, has been found to be highly variable under different conditions .
属性
IUPAC Name |
propan-2-yl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLZYJGTGDFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051795 | |
| Record name | Isopropyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Isopropyl carbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
183 °C | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water, alcohol, and ether. | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9951 AT 66 °C | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg] | |
| Record name | Isopropyl carbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isopropyl carbamate | |
Color/Form |
NEEDLES | |
CAS RN |
1746-77-6 | |
| Record name | Propan-2-yl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10VF1I9JWI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
93 °C | |
| Record name | ISOPROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of Isopropyl carbamate is C4H9NO2, and its molecular weight is 103.12 g/mol.
A: While the provided research papers don’t contain specific spectroscopic data, structural elucidation of Isopropyl carbamate and its metabolites has been performed using NMR and MS analysis. []
A: Isopropyl carbamate exhibits both bacteriostatic and bactericidal properties against several gram-negative and gram-positive bacteria. [] It demonstrates a wider range of antibacterial activity compared to urea, methyl carbamate, and ethyl carbamate. []
A: Increasing the carbon chain length in the alkyl group of carbamate derivatives generally enhances antibacterial activity. [, ] For example, propyl carbamate is more potent than Isopropyl carbamate, and hexyl carbamate demonstrates even stronger activity. [, ] The configuration of the carbon chain appears less significant, as Isopropyl carbamate and propyl carbamate show similar potency. []
A: Diethofencarb metabolism in rats involves deethylation, glutathione conjugation, cysteine conjugation followed by N-acetylation and cleavage, S-methylation and oxidation, carbamate linkage cleavage, acetylation, oxidation of various groups (isopropyl, acetyl, 4-ethoxy), and cyclization. [] These metabolic reactions lead to the formation of various metabolites, including mercapturic acid conjugates, phenoxyacetic acids, and oxazolinone derivatives. []
A: Yes, Isopropyl carbamate is a key intermediate in the synthesis of carisoprodol, a skeletal muscle relaxant. [, ] A novel synthesis method utilizes 5-methyl-5-propyl-1,3-dioxane-2-one and Isopropyl carbamate to produce the carisoprodol intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. []
A: While not directly mentioned in the provided research, derivatives of Isopropyl carbamate, particularly those incorporating sugar moieties, have shown promise as gelators and hydrogelators. [, ] These sugar-based Isopropyl carbamate derivatives can self-assemble into supramolecular structures, leading to the formation of gels with potential applications in drug delivery, metallogel formation, and enzyme-mimicking systems. [, ]
A: Research suggests that increasing the length of the alkyl chain replacing one of the -NH2 groups in urea generally enhances the antibacterial effect. [, ] This trend is observed in the series: urea < urethane < propyl carbamate < hexyl carbamate. [, ] Additionally, substituting the isopropyl group with other functional groups could impact its interaction with enzymes like bile-salt-dependent lipases, as seen with N-butyl-N-methyl-4-nitrophenyl carbamate. []
A: Yes, derivatized cyclofructan incorporating an isopropyl carbamate group (IP-CF6) has been successfully utilized as a chiral stationary phase in HPLC for the enantiomeric separation of a variety of compounds. [, , , , , , , , , ] This includes Betti base analogs, amino acids, immunosuppressive reagents, capsaicinoids, vitamin E, curcumins, and phytoalexin analogs. [, , , , , , , , , ]
A: Several factors can influence the enantioseparation on IP-CF6 columns. These include the mobile phase composition (type and concentration of alcohol, acidic modifier), temperature, and the structure of the analyte. [, , , , , , , , , ] For instance, the addition of trifluoroacetic acid (TFA) can impact resolution, while lowering the separation temperature may improve selectivity. [, , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



